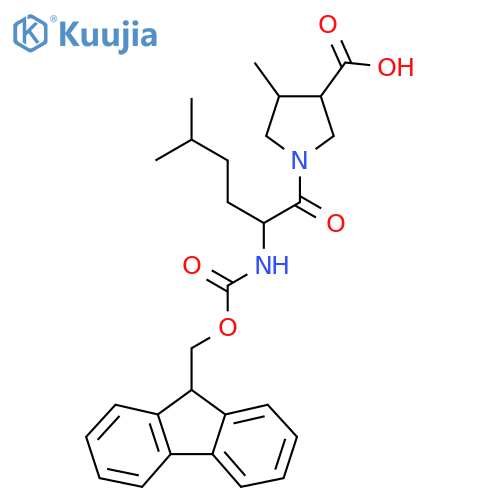Cas no 2171573-29-6 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoyl-4-methylpyrrolidine-3-carboxylic acid)

2171573-29-6 structure
商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoyl-4-methylpyrrolidine-3-carboxylic acid
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoyl-4-methylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoyl-4-methylpyrrolidine-3-carboxylic acid
- 2171573-29-6
- EN300-1546328
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid
-
- インチ: 1S/C28H34N2O5/c1-17(2)12-13-25(26(31)30-14-18(3)23(15-30)27(32)33)29-28(34)35-16-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,17-18,23-25H,12-16H2,1-3H3,(H,29,34)(H,32,33)
- InChIKey: USSKCZAEZVFPLI-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CCC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C(=O)O)C(C)C1
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 748
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 95.9Ų
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoyl-4-methylpyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1546328-0.25g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1546328-100mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1546328-500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1546328-2500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1546328-10000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 10000mg |
$14487.0 | 2023-09-25 | ||
| Enamine | EN300-1546328-5000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 5000mg |
$9769.0 | 2023-09-25 | ||
| Enamine | EN300-1546328-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1546328-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1546328-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1546328-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171573-29-6 | 5g |
$9769.0 | 2023-06-05 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoyl-4-methylpyrrolidine-3-carboxylic acid 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
2171573-29-6 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoyl-4-methylpyrrolidine-3-carboxylic acid) 関連製品
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 61549-49-3(9-Decenenitrile)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
